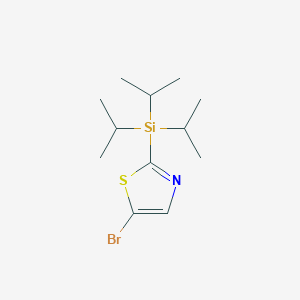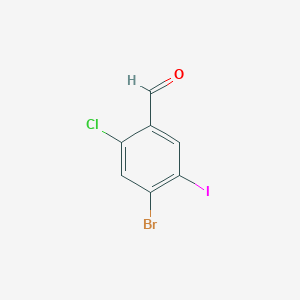
5-Bromo-2-(triisopropylsilyl)thiazole
Übersicht
Beschreibung
5-Bromo-2-(triisopropylsilyl)thiazole is a useful research compound. Its molecular formula is C12H22BrNSSi and its molecular weight is 320.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Formation of 2-(triisopropylsilyl)thiazole: This is achieved by reacting 2-thiazolethiol with triisopropylchlorosilane.
Bromination: The 2-(triisopropylsilyl)thiazole is then reacted with bromine to yield 5-Bromo-2-(triisopropylsilyl)thiazole.
Analyse Chemischer Reaktionen
5-Bromo-2-(triisopropylsilyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions[][1].
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Organic Electronics: It is used as a semiconductor material in organic photovoltaic cells and organic light-emitting diodes.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drugs and pesticides.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(triisopropylsilyl)thiazole is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the triisopropylsilyl group . These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(triisopropylsilyl)thiazole can be compared with other thiazole derivatives, such as:
5-Bromo-2-(trimethylsilyl)thiazole: Similar in structure but with a smaller silyl group, which may affect its reactivity and solubility.
2-(Triisopropylsilyl)thiazole: Lacks the bromine atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of the bromine atom and the bulky triisopropylsilyl group, which provides distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNSSi/c1-8(2)16(9(3)4,10(5)6)12-14-7-11(13)15-12/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPEYCCAIMWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC=C(S1)Br)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B8240549.png)
![Tert-butyl 2-(trifluoromethylsulfonyloxy)spiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8240551.png)
![Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8240559.png)


